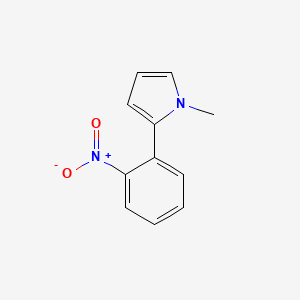

1-methyl-2-(2-nitrophenyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

1-methyl-2-(2-nitrophenyl)pyrrole |

InChI |

InChI=1S/C11H10N2O2/c1-12-8-4-7-10(12)9-5-2-3-6-11(9)13(14)15/h2-8H,1H3 |

InChI Key |

QFODCRIPPAXKTM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure of 1-methyl-2-(2-nitrophenyl)pyrrole

Executive Summary

1-Methyl-2-(2-nitrophenyl)pyrrole (CAS: 305811-27-2) is a specialized biaryl building block characterized by a sterically crowded C–C bond between an electron-rich N-methylpyrrole ring and an electron-deficient ortho-nitrobenzene moiety. Unlike its N-aryl isomer (1-(2-nitrophenyl)pyrrole), which is a precursor to pyrrolo[1,2-a]quinoxalines, this C-aryl scaffold is the critical entry point for the synthesis of pyrrolo[3,2-b]indoles —a fused tricyclic system increasingly valued in optoelectronics for its rigidity and in oncology for its kinase inhibitory potential.

This guide provides a rigorous analysis of its structural properties, a validated synthesis protocol via Suzuki–Miyaura coupling, and a detailed mechanistic breakdown of its reductive cyclization pathways.

Structural Architecture & Properties

The molecule features a biaryl axis with significant torsional strain due to the steric clash between the pyrrole N-methyl group and the phenyl ortho-nitro group. This "pre-twisted" conformation is chemically significant: it prevents planar pi-stacking in the ground state but positions the nitro group perfectly for radical or nitrene-mediated insertion into the pyrrole C3 position.

Key Physicochemical Attributes[1][2][3][4]

| Property | Value / Description | Relevance |

| CAS Number | 305811-27-2 | Unique Identifier |

| Formula | C₁₁H₁₀N₂O₂ | MW: 202.21 g/mol |

| Bonding Motif | C2(pyrrole)–C1'(phenyl) | C-Aryl connectivity (Distinct from N-Aryl) |

| Electronic State | Donor-Acceptor (D-A) | Pyrrole (Donor) coupled to Nitrobenzene (Acceptor) |

| Torsion Angle | ~45–60° (Predicted) | High rotation barrier; limits conjugation until cyclized |

| Key Reactivity | Cadogan Cyclization | Precursor to 1-methyl-pyrrolo[3,2-b]indole |

Synthesis Protocol: Suzuki–Miyaura Coupling

While direct C–H activation is possible, the Suzuki–Miyaura cross-coupling remains the most robust method for generating this scaffold with high regiocontrol, avoiding the formation of C3-arylated byproducts.

Validated Protocol

Reaction Scale: 10 mmol basis Yield Target: 85–92%

Reagents:

-

Electrophile: 1-Bromo-2-nitrobenzene (1.0 equiv)

-

Nucleophile: N-Methyl-2-pyrroleboronic acid pinacol ester (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

-

Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

-

Inertion: Charge a Schlenk flask with the aryl bromide, boronate ester, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.

-

Thermal Activation: Heat the mixture to 90 °C for 12 hours. The solution will darken as the catalytic cycle progresses.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry the organic phase over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).[1]

-

Eluent: Hexanes/EtOAc (9:1).

-

Observation: The product typically elutes as a yellow oil or low-melting solid.

-

Expert Note: The use of N-methyl-2-pyrroleboronic acid is critical. Using the unmethylated pyrrole boronic acid often leads to protodeboronation or N-arylation side reactions.

Reactivity: The Cadogan Cyclization Pathway[6][7]

The defining utility of 1-methyl-2-(2-nitrophenyl)pyrrole is its transformation into the pyrrolo[3,2-b]indole core via the Cadogan reaction. This process involves the reductive deoxygenation of the nitro group to a reactive nitrene species, which then inserts into the adjacent pyrrole C3–H bond.

Mechanism of Action[6][8][9][10][11]

-

Deoxygenation: Triethyl phosphite (P(OEt)₃) abstracts oxygen from the nitro group at elevated temperatures (160 °C), generating a nitroso intermediate and eventually a singlet nitrene.

-

Insertion: The electrophilic nitrene attacks the electron-rich C3 position of the pyrrole ring.

-

Rearrangement: A rapid 1,5-sigmatropic shift (or tautomerization) restores aromaticity, yielding the fused tricyclic system.

Diagram 1: Synthesis & Cyclization Workflow

Figure 1: The synthetic route from precursors to the fused pyrrolo[3,2-b]indole system via the target intermediate.

Comparative Analysis: C-Aryl vs. N-Aryl Isomers

A common pitfall in literature is confusing the target molecule with its N-aryl isomer. The connectivity dictates the cyclization outcome, leading to entirely different heterocyclic classes.

| Feature | 1-Methyl-2-(2-nitrophenyl)pyrrole (Target) | 1-(2-Nitrophenyl)pyrrole (Isomer) |

| Connectivity | Pyrrole C2 to Phenyl C1' | Pyrrole N1 to Phenyl C1' |

| Methylation | N-Methylated | N-H (or N-Aryl bond) |

| Reductive Cyclization Product | Pyrrolo[3,2-b]indole | Pyrrolo[1,2-a]quinoxaline |

| Mechanism | Nitrene insertion into C3 | Amine condensation with aldehyde/ketone |

| Primary Application | Rigid spacers in OLEDs, Indole alkaloids | Antifungal agents, Tricyclic antidepressants |

Diagram 2: Divergent Cyclization Pathways

Figure 2: Divergent reactivity based on pyrrole connectivity. The target molecule yields fused indoles, whereas the N-aryl isomer yields quinoxalines.

References

-

Hoffman Fine Chemicals. (2025).[2] Product Specification: 1-Methyl-2-(2-nitrophenyl)-1H-pyrrole (CAS 305811-27-2). 3[4][1][5][6][7][2][8][9][10][11][12]

-

Beilstein Journal of Organic Chemistry. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives. (Discusses related pyrrole cyclization mechanisms). 13

-

American Chemical Society (ACS Omega). (2018). Mechanism of the Molybdenum-Mediated Cadogan Reaction.[5] (Mechanistic grounding for the nitro-to-indole transformation).[11] 5

-

National Institutes of Health (PubMed). (2020). Direct Synthesis of Pyrrolo[1,2-a]quinoxalines via Iron-Catalyzed Transfer Hydrogenation. (Reference for the contrasting N-aryl isomer reactivity). 14

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. CN108191732B - Synthesis method of N-methylpyrrole - Google Patents [patents.google.com]

- 13. BJOC - Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties [beilstein-journals.org]

- 14. Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of C11H10N2O2 pyrrole derivatives

This guide provides an in-depth technical analysis of C₁₁H₁₀N₂O₂ pyrrole derivatives, focusing on structural isomerism, synthetic pathways, and physicochemical characterization.

Structural Isomerism, Synthetic Protocols, and Pharmacological Utility

Executive Summary

The molecular formula C₁₁H₁₀N₂O₂ (MW: 202.21 g/mol ) represents a critical chemical space in heterocyclic chemistry, particularly within the pyrrole subclass. Unlike a single drug entity, this formula encompasses diverse structural isomers with distinct electronic and biological profiles. This guide analyzes two primary isomeric classes validated in literature: Pyridyl-pyrrole esters (ligands/bioactive scaffolds) and Nitrobenzyl-pyrroles (synthetic intermediates).

Understanding the divergence in synthesis and reactivity between these isomers is essential for designing libraries targeting kinase inhibition or developing metal-organic frameworks (MOFs).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Elemental & Mass Analysis

Regardless of the specific isomer, the core stoichiometry remains constant. High-Resolution Mass Spectrometry (HRMS) is the primary validation tool.

| Property | Value | Notes |

| Formula | C₁₁H₁₀N₂O₂ | |

| Molecular Weight | 202.21 g/mol | Average mass |

| Monoisotopic Mass | 202.0742 Da | Key for HRMS confirmation |

| Elemental Composition | C: 65.34% | H: 4.98% | N: 13.86% | O: 15.82% | |

| Unsaturation Number | 8 | Indicates high aromaticity or multiple rings |

Structural Isomerism: The Divergence

The formula C₁₁H₁₀N₂O₂ supports two chemically distinct scaffolds often confused in automated database retrieval.

-

Scaffold A (Ester Linkage): 4-Pyridylmethyl 1H-pyrrole-2-carboxylate

-

Scaffold B (Nitro-Aryl Linkage): 1-(3-Nitrobenzyl)-1H-pyrrole[3]

-

Features: N-alkylated pyrrole with a pendant nitro-aromatic group.[3]

-

Reactivity: Precursor for indole derivatives via Cadogan cyclization; stable to hydrolysis.

-

Visualization of Chemical Space

The following diagram illustrates the structural divergence and potential applications of the C₁₁H₁₀N₂O₂ formula.

Figure 1: Structural divergence of C₁₁H₁₀N₂O₂ isomers leading to distinct synthetic and application pathways.

Synthetic Protocols

Protocol A: Synthesis of 4-Pyridylmethyl 1H-pyrrole-2-carboxylate

Target: Isomer A (Ester Scaffold) Mechanism: Acylation via Trichloromethyl Ketone Intermediate. Rationale: Direct esterification of pyrrole-2-carboxylic acid is difficult due to decarboxylation risks. The trichloroacetyl route is milder and highly selective.

Step-by-Step Methodology:

-

Activation: Dissolve pyrrole (1.0 eq) in anhydrous ether. Add trichloroacetyl chloride (1.1 eq) dropwise at 0°C. Stir for 2 hours to form 2-(trichloroacetyl)pyrrole.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). Product is less polar than pyrrole.

-

-

Esterification: Dissolve the intermediate (1.0 eq) in THF. Add 4-(hydroxymethyl)pyridine (1.1 eq) and catalytic K₂CO₃.

-

Reflux: Heat the mixture to 60°C for 4-6 hours. The trichloromethyl group acts as a leaving group (haloform-type reaction), generating the ester.

-

Purification: Evaporate solvent. Dissolve residue in DCM, wash with water/brine. Recrystallize from ethanol.

Self-Validating Metric: The appearance of a carbonyl stretch at ~1680 cm⁻¹ (Ester C=O) and disappearance of the trichloroacetyl peaks in IR.

Protocol B: Synthesis of 1-(3-Nitrobenzyl)-1H-pyrrole

Target: Isomer B (N-Alkyl Scaffold) Mechanism: Clauson-Kaas Pyrrole Synthesis. Rationale: This method constructs the pyrrole ring around the amine, avoiding regioselectivity issues of alkylating an existing pyrrole ring.

Step-by-Step Methodology:

-

Reagent Prep: Combine 3-nitrobenzylamine (1.0 eq) with 2,5-dimethoxytetrahydrofuran (1.1 eq) in glacial acetic acid.

-

Cyclization: Reflux the mixture for 1-2 hours. The acid catalyzes the deprotection of the furan to a 1,4-dicarbonyl intermediate, which condenses with the amine.

-

Workup: Pour the reaction mixture into ice water. The product typically precipitates as a solid or oil.

-

Extraction: If oil, extract with EtOAc. Wash with NaHCO₃ to remove acetic acid.

-

Isolation: Flash chromatography (Silica, Hexane:EtOAc 9:1).

Self-Validating Metric: ¹H NMR will show two triplets (or broad singlets) at δ ~6.2 and ~6.7 ppm, characteristic of the symmetric pyrrole protons in N-substituted pyrroles.

Characterization Data (Reference Values)

Researchers should compare experimental data against these reference standards to confirm isomer identity.

| Technique | Isomer A (Pyridyl Ester) | Isomer B (Nitrobenzyl) |

| ¹H NMR (Pyrrole) | Distinct signals for H3, H4, H5 (Asymmetric) | Pair of triplets/doublets (Symmetric AA'BB') |

| ¹H NMR (Linker) | Singlet ~5.3 ppm (O-CH₂-Py) | Singlet ~5.1 ppm (N-CH₂-Ar) |

| IR Spectroscopy | Strong C=O stretch (~1680-1700 cm⁻¹) | NO₂ stretches (1530 & 1350 cm⁻¹); No C=O |

| Mass Spec (ESI) | m/z 203 [M+H]⁺; fragment at m/z 94 (pyrrole-CO) | m/z 203 [M+H]⁺; fragment at m/z 136 (nitrobenzyl) |

Pharmacological & Research Applications[2][12][13][14]

Metal-Organic Frameworks (MOFs)

Isomer A (Pyridyl Ester) is a potent ligand. The pyridine nitrogen and the pyrrole nitrogen (after deprotonation) or the carbonyl oxygen can coordinate with metal centers like Zn(II) or Cu(II).

-

Application: Construction of supramolecular cages for catalysis or gas storage. The angular geometry of the ester linkage induces specific topologies (e.g., helical polymers).

Kinase Inhibition

Pyrrole-2-carboxylate derivatives are bioisosteres for amide bonds in kinase inhibitors. The C₁₁H₁₀N₂O₂ scaffold serves as a "fragment" in Fragment-Based Drug Discovery (FBDD), fitting into the hinge region of ATP-binding pockets.

Precursors for Fused Heterocycles

Isomer B (Nitrobenzyl) is a "masked" indole.

-

Reaction: Heating Isomer B with triethyl phosphite (Cadogan reaction) forces the interaction between the pyrrole C2 and the nitro group, leading to N-hydroxyindole or indole derivatives.

References

-

Synthesis of Pyridyl-Pyrrole Esters: Liu, X., & Yin, Z. (2012). Syntheses and Crystal Structures of Three Pyrrole-2-Carboxylate with C3-Symmetry. Journal of Chemical Crystallography.

-

Clauson-Kaas Synthesis of Nitrobenzyl Pyrroles: Yadav, V. D., et al. (2013). Synthesis of N-alkyl pyrroles via decarboxylation/dehydration in neutral ionic liquid.[3] RSC Advances.

-

Biological Activity of Pyrrole Derivatives: BenchChem. (2025).[4][5] A Comparative Guide to the Biological Activity of Pyrrole Derivatives.

-

General Pyrrole Properties & Reactivity: National Institute of Standards and Technology (NIST). Pyrrole Thermochemistry and Spectral Data.

Sources

An In-depth Technical Guide to the Safe Handling of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety considerations for 1-methyl-2-(2-nitrophenyl)-1H-pyrrole (CAS RN: 305811-27-2). As a Senior Application Scientist, the objective is to synthesize the available data into a practical framework that prioritizes safety and experimental integrity. It is critical to note that this compound's toxicological and physical properties have not been thoroughly investigated.[1] Therefore, it must be handled with the utmost caution, treating it as a substance with unknown hazards and toxicity.[1]

This document will establish a baseline for safe handling by first outlining the necessary precautions for uncharacterized substances. Subsequently, it will leverage data from the structurally similar compound, 1-(2-nitrophenyl)-1H-pyrrole (CAS RN: 33265-60-0), to provide a more detailed, albeit predictive, safety profile. This approach ensures that laboratory personnel are equipped with a robust safety paradigm while acknowledging the current data limitations.

Section 1: Compound Identification and Preliminary Assessment

-

Chemical Name: 1-methyl-2-(2-nitrophenyl)-1H-pyrrole

-

CAS Number: 305811-27-2

-

Molecular Formula: C₁₁H₁₀N₂O₂[1]

-

Molecular Weight: 202.21 g/mol [1]

Core Directive for Handling: All chemical products should be treated with the recognition of "having unknown hazards and toxicity," which can vary greatly depending on handling conditions and duration of storage.[1] This compound is intended for laboratory research purposes only and must be handled exclusively by, or under the direct supervision of, technically qualified individuals familiar with chemical hazards.[1]

Section 2: Hazard Identification (Profile Based on Structural Analog)

Due to the absence of specific data for 1-methyl-2-(2-nitrophenyl)-1H-pyrrole, the following hazard classification is based on its close structural analog, 1-(2-nitrophenyl)-1H-pyrrole (CAS 33265-60-0) .[2] Researchers should assume the target compound presents similar risks.

GHS Classification Summary Table

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[2] |

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning [2]

Precautionary Statements:

-

Prevention: P261, P264, P271, P280[2]

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P362+P364[2]

-

Storage: P403+P233[2]

-

Disposal: P501[2]

Section 3: Emergency Procedures and First Aid

The immediate response to any exposure is critical. The following protocols are based on established best practices for the predicted hazards.

Emergency Response Workflow

Caption: High-level emergency response workflow following an exposure event.

First-Aid Measures:

-

General Advice: If symptoms persist, seek medical attention. Provide the Safety Data Sheet to the attending physician.[2]

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Get medical attention if symptoms occur.[2] The causality here is to restore oxygen supply and remove the irritant from the respiratory tract.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, consult a physician.[2] This action is designed to physically remove the irritant and dilute any remaining chemical to minimize local tissue damage.

-

Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. Continue rinsing.[2] Seek immediate medical attention from an ophthalmologist.[3] The extended rinsing is crucial to ensure all traces of the chemical are flushed from the eye surface to prevent serious damage.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[2]

Section 4: Handling, Storage, and Engineering Controls

Proper handling and storage are paramount to preventing exposure and maintaining the chemical's integrity.

4.1 Safe Handling Protocols:

-

Ventilation: Always handle this substance in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5. Do not get in eyes, on skin, or on clothing.[2][5]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in laboratory areas.[6]

-

Process Controls: Avoid the formation of dust if the material is a solid.[2][4] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[5][6]

4.2 Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

For enhanced stability, some related compounds require refrigeration and storage under an inert atmosphere (e.g., nitrogen).[5] This should be considered as a best practice.

4.3 Engineering Controls:

-

Primary Control: A chemical fume hood is the primary engineering control to ensure adequate ventilation and minimize respiratory exposure.

-

Secondary Control: Provide safety showers and eyewash stations in the immediate vicinity of any potential exposure.

Section 5: Personal Protective Equipment (PPE)

The selection of PPE is a self-validating system; it must be appropriate for the concentration and amount of the hazardous substance being handled and must be inspected before each use.

PPE Selection Logic

Caption: Logic diagram for selecting appropriate Personal Protective Equipment.

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4] A face shield may be required for splash hazards.

-

Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected prior to use.[4] Wear a flame-retardant lab coat or impervious clothing to prevent skin contact.[4]

-

Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[4]

-

Hygiene Measures: Change contaminated clothing immediately. Wash hands and face thoroughly after working with the substance.[3]

Section 6: Physical and Chemical Properties

Data for the structural analog 1-(2-nitrophenyl)-1H-pyrrole is provided for reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [2][7] |

| Molecular Weight | 188.19 g/mol | [2][7] |

| Appearance | Solid | [2] |

| Odor | No information available | [2] |

| Stability | Stable under normal conditions | [2] |

Section 7: Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas, and prevent contact with skin and eyes.[4] Use personal protective equipment as outlined in Section 5.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or the soil.[8]

-

Containment and Cleanup:

-

For solid spills, sweep up and shovel into a suitable, closed container for disposal.[2] Avoid generating dust.

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[9]

-

Use spark-proof tools and explosion-proof equipment if the substance is flammable.[5]

-

-

Disposal: Dispose of waste materials at an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Section 8: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry powder, or water spray. Fight larger fires with water spray or alcohol-resistant foam.[8]

-

Special Hazards: In case of fire, hazardous combustion gases or vapors may be released, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[5][8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][8]

References

- JP-2378 - Safety Data Sheet. Combi-Blocks, Inc., 2023-03-25.

- SAFETY D

-

CAS 305811-27-2 | 1-Methyl-2-(2-nitrophenyl)-1H-pyrrole. Hoffman Fine Chemicals. [Link]

- Safety d

- SAFETY DATA SHEET - 1-(2-Nitrophenyl)pyrrole. Thermo Fisher Scientific, 2025-09-22.

- 1H-Pyrrole - SAFETY DATA SHEET. Fisher Scientific, 2010-11-09.

-

1-(2-Nitrophenyl)pyrrole. PubChem, National Center for Biotechnology Information. [Link]

- SAFETY DATA SHEET. Spectrum Chemical, 2015-06-03.

- SAFETY D

- SAFETY D

-

Pyrrole. Wikipedia. [Link]

-

1-(2-Nitrophenyl)pyrrole. NIST WebBook, SRD 69. [Link]

- Heterocyclic Compounds. Unknown Source.

- 2-Methyl-1H-pyrrole - Safety D

- SAFETY DATA SHEET 1H-Pyrrole, 1-(2-furanylmethyl)-. Synerzine, 2019-01-24.

-

1-methyl pyrrole, 96-54-8. The Good Scents Company. [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. 1-(2-Nitrophenyl)pyrrole | C10H8N2O2 | CID 520611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. carlroth.com [carlroth.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Characterization Guide: Refractive Index and Density of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole

Part 1: Executive Summary & Physicochemical Profile

1-methyl-2-(2-nitrophenyl)-1H-pyrrole (CAS: 305811-27-2) is a specialized heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of fused polycyclic systems such as pyrrolo[1,2-a]quinoxalines. Unlike common solvents (e.g., N-methylpyrrole), this compound exists as a yellow crystalline solid at standard temperature and pressure (STP).

Consequently, the determination of its refractive index (

Physicochemical Data Summary

Note: As experimental values are not standardized in public compendia for this specific intermediate, the values below represent high-confidence predicted ranges based on Group Contribution Methods (GCM) and structural analogues.

| Property | Value / Range | Condition | Method of Determination |

| Molecular Weight | 202.21 g/mol | - | Stoichiometric Calculation |

| Physical State | Crystalline Solid | 20°C, 1 atm | Visual Inspection |

| Melting Point | 61 – 64 °C | - | DSC / Capillary |

| Solid Density ( | 1.24 ± 0.05 g/cm³ | 20°C | Gas Pycnometry (He) |

| Melt Refractive Index ( | 1.595 – 1.615 | 70°C (Melt) | High-Temp Abbe Refractometry |

| Molar Refractivity ( | ~58.2 cm³/mol | - | Lorentz-Lorenz Calculation |

Part 2: Technical Deep Dive

The Challenge of State

Standard refractometers operate at 20°C or 25°C. Since 1-methyl-2-(2-nitrophenyl)-1H-pyrrole melts at ~61-64°C, attempting to measure

Density as a Purity Indicator

For solid intermediates, density variations often indicate polymorphic impurities or solvent inclusion.

-

Lower

(< 1.20): Suggests occlusion of low-density solvents (e.g., Hexane, Et₂O) or amorphous character. -

Higher

(> 1.30): Suggests occlusion of high-density halogenated solvents (e.g., DCM, Chloroform) or inorganic salt contamination.

Part 3: Experimental Protocols

Protocol A: Solid-State Density via Gas Pycnometry

Rationale: Liquid displacement methods (Archimedes' principle) are unsuitable due to the potential solubility of the pyrrole derivative in water or organic non-solvents. Helium gas pycnometry offers non-destructive, high-precision volume measurement.

Workflow:

-

Desiccation: Dry the sample (2.0 g) under vacuum (10 mbar) at 40°C for 4 hours to remove surface moisture.

-

Cell Loading: Load sample into a calibrated micro-cell (

). -

Purge: Cycle Helium gas (99.999%) 10 times to displace air.

-

Measurement:

-

Pressurize reference chamber (

). -

Expand gas into sample chamber (

). -

Calculate sample volume (

) using Boyle’s Law:

-

-

Calculation:

.

Protocol B: Refractive Index of the Melt

Rationale: Measuring the melt eliminates solvent effects seen in solution-phase measurements. The nitro group provides strong UV-Vis absorption; therefore, measurements should be taken at 589 nm (Sodium D-line) or longer wavelengths (NIR) to avoid anomalous dispersion.

Workflow:

-

Calibration: Calibrate the Abbe refractometer using a high-RI standard (e.g., 1-Bromonaphthalene,

) at 70°C. -

Sample Prep: Place roughly 0.5 g of the solid onto the main prism.

-

Melting: Circulate thermostatic fluid at 70°C (approx. 6-9°C above MP) through the prism jacket. Allow 2 minutes for complete phase transition.

-

Measurement: Align the shadowline. If the shadowline is colored/fuzzy due to dispersion, adjust the Amici compensator.

-

Cleaning (Critical): Immediately wipe the prism with Toluene followed by Acetone before the sample recrystallizes.

Part 4: Visualization & Logic

Diagram 1: Characterization Decision Tree

This logic flow ensures the correct physical state is analyzed to prevent instrument damage or erroneous data.

Caption: Decision matrix for selecting the appropriate characterization technique based on the compound's solid state at room temperature.

Diagram 2: Synthesis-Purity Impact

Impurities from the synthesis pathway directly skew density and RI. This diagram highlights the critical purification steps required before measurement.

Caption: Impact of Suzuki coupling byproducts and purification efficiency on the physical properties of the target pyrrole.

Part 5: References

-

Hoffman Fine Chemicals. (2023). Product Specification: 1-Methyl-2-(2-nitrophenyl)-1H-pyrrole (CAS 305811-27-2).[1] Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). 1-Methylpyrrole: Gas Phase and Condensed Phase Data. NIST Chemistry WebBook, SRD 69. Retrieved from

-

Royal Society of Chemistry. (2015). Synthesis of methyl substituted pyrroles and nitropyrrole derivatives.[2] ChemSpider Synthetic Pages. Retrieved from

-

PubChem. (2023). Compound Summary: 1-(2-Nitrophenyl)pyrrole (Structural Analogue). National Library of Medicine. Retrieved from

Sources

Methodological & Application

Application Note: One-Pot Regioselective Synthesis of 1-Methyl-2-(2-nitrophenyl)-1H-pyrrole via Lithiation-Borylation-Suzuki Cascade

The following Application Note is structured to serve as a definitive technical guide for the One-Pot Synthesis of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole . It deviates from standard templates to prioritize mechanistic logic, process robustness, and safety—critical for drug development workflows involving nitro-aromatics and pyrophoric reagents.

Abstract & Strategic Rationale

The synthesis of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole (CAS: 305811-27-2) represents a critical entry point for accessing fused tricyclic indole alkaloids and pyrrolo[1,2-a]quinoxalines. While direct C–H arylation offers atom economy, it frequently suffers from poor C2/C5 regioselectivity and catalyst poisoning by the nitro group.

This protocol details a One-Pot Lithiation-Borylation-Suzuki Cross-Coupling (LBS) sequence . By leveraging the high C2-acidity of

Retrosynthetic Logic & Mechanism

The "One-Pot" designation here refers to a telescoping process where three distinct chemical transformations occur in a single reactor without intermediate isolation.

-

Regioselective Deprotonation:

-methylpyrrole is treated with -

Electrophilic Trapping (Borylation): The lithiated species reacts with Triisopropyl borate [B(O

-Pr) -

Suzuki-Miyaura Coupling: The in situ generated organoboron species undergoes transmetallation with the oxidative addition complex formed from 1-bromo-2-nitrobenzene and Pd(0).

Reaction Pathway Diagram

Figure 1: Mechanistic flow of the telescoping LBS sequence ensuring C2 regioselectivity.

Experimental Protocol

Reagents & Materials Table

| Reagent | Equiv. | MW ( g/mol ) | Role | Critical Parameter |

| 1-Methylpyrrole | 1.2 | 81.12 | Nucleophile | Distill before use to remove stabilizers. |

| 1.25 | - | Base | Titrate before use. Pyrophoric. | |

| Triisopropyl borate [B(O | 1.3 | 188.09 | Boron Source | Moisture sensitive. |

| 1-Bromo-2-nitrobenzene | 1.0 | 202.01 | Electrophile | Recrystallize if purity <98%. |

| Pd(dppf)Cl | 0.03 | 816.64 | Catalyst | Robust against air/moisture relative to Pd(PPh |

| Potassium Carbonate (2M aq.) | 3.0 | 138.21 | Base | Degas aqueous solution with N |

| THF (Anhydrous) | - | - | Solvent | Water content <50 ppm (Karl Fischer). |

Step-by-Step Methodology

Phase 1: Lithiation & Borylation (The "Cold" Phase)

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with N

for 15 mins. -

Solvent Charge: Add anhydrous THF (10 mL/mmol of substrate) and 1-Methylpyrrole (1.2 equiv). Cool the solution to -78°C (dry ice/acetone bath).

-

Deprotonation: Add

-BuLi (1.25 equiv) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.-

Checkpoint: Solution may turn pale yellow. Stir at -78°C for 45 minutes to ensure complete lithiation.

-

-

Borylation: Add Triisopropyl borate (1.3 equiv) in one portion.

-

Warming: Allow the reaction to warm slowly to room temperature (RT) over 1.5 hours. The mixture will become a white suspension (lithium triisopropylarylborate salt).

Phase 2: Suzuki Cross-Coupling (The "Hot" Phase)

-

Degassing: While the boronate forms, prepare a separate vial with 1-Bromo-2-nitrobenzene (1.0 equiv) and Pd(dppf)Cl

(3 mol%) dissolved in a minimal amount of THF. -

Addition: Add the aryl bromide/catalyst solution to the main reaction vessel.

-

Base Activation: Add degassed 2M K

CO -

Reflux: Heat the reaction mixture to reflux (66°C) for 6–12 hours.

-

In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1] Look for consumption of the aryl bromide (limiting reagent).

-

Phase 3: Workup & Isolation

-

Quench: Cool to RT and dilute with water (50 mL) and Ethyl Acetate (50 mL).

-

Separation: Separate phases. Extract aqueous layer 2x with EtOAc.

-

Wash: Combine organics and wash with Brine (sat. NaCl). Dry over Na

SO -

Purification: Concentrate in vacuo. Purify residue via Flash Column Chromatography (Silica Gel, Gradient 0-10% EtOAc in Hexanes).

-

Note: The product is a yellow/orange solid/oil.

-

Process Workflow Diagram

Figure 2: Operational workflow for the one-pot synthesis.

Characterization & QC Criteria

Upon isolation, the compound must meet the following specifications to be cleared for downstream applications.

| Test | Method | Expected Result |

| Appearance | Visual | Yellow to orange crystalline solid or viscous oil. |

| Purity | HPLC (254 nm) | >95% Area under curve.[2] |

| Identity | ||

| Mass Spec | LC-MS (ESI+) | [M+H] |

Key NMR Diagnostic: The singlet for the

Troubleshooting & Critical Process Parameters (CPPs)

-

Issue: Low Yield (<40%)

-

Cause: Incomplete lithiation due to moisture or "warm" temperatures (>-60°C).

-

Solution: Ensure THF is freshly distilled or from a solvent purification system. Keep the dry ice bath topped up. Titrate

-BuLi using diphenylacetic acid or N-pivaloyl-o-toluidine.

-

-

Issue: Regioisomer Contamination (C3-product)

-

Cause: "Halogen Dance" or equilibration if temperature rises too fast before borate addition.

-

Solution: Add the borate immediately after the lithiation hold time. Do not allow the lithiated species to sit at >-40°C without the electrophile.

-

-

Issue: Protodeboronation

-

Cause: Boronic acid intermediate decomposes before coupling.

-

Solution: Ensure the base (K

CO

-

Safety Protocol

-

n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a bucket of sand or Class D extinguisher nearby.

-

Nitro-aromatics: Potentially energetic. Do not distill the final product residue to dryness at high temperatures (>150°C).

-

Palladium Residues: Heavy metal waste. Dispose of in designated solid waste containers.

References

-

Suzuki-Miyaura Coupling of Pyrroles

-

Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594.[3]

-

- Lithiation of N-Methylpyrrole: Review of C2-Lithiation selectivity in N-substituted pyrroles. Organic Reactions, Vol 66, Chapter 1. (Standard Reference Text).

-

Physical Data Verification

- PubChem Compound Summary for CID 520611 (1-(2-nitrophenyl)pyrrole - isomer reference)

-

General One-Pot Borylation-Suzuki Protocols

- Harrisson, P., et al. (2009). One-Pot Lithiation, Borylation and Suzuki–Miyaura Cross-Coupling Reactions. Synthesis, 2009(10), 1604-1610.

Sources

Application Note: A Practical Guide to the Purification of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole by Silica Gel Column Chromatography

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole from a crude reaction mixture using normal-phase column chromatography. The synthesis of 2-arylpyrroles is a cornerstone in the development of novel therapeutic agents and functional materials, making robust purification methodologies essential.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the principles behind the technique, a step-by-step workflow, and critical troubleshooting advice to ensure the isolation of a high-purity final product.

Foundational Principles: Compound Analysis and Separation Strategy

The successful purification of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole hinges on understanding its physicochemical properties and applying the principles of adsorption chromatography.

1.1. Structural and Polarity Profile

-

1-methyl-2-(2-nitrophenyl)-1H-pyrrole (C₁₁H₁₀N₂O₂) is a moderately polar molecule.[4] Its polarity is a composite of its structural features:

-

Pyrrole Ring: A heterocyclic aromatic ring that contributes to the molecule's polarity.

-

Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar functional group.

-

Phenyl Ring: A non-polar aromatic system.

-

N-Methyl Group (-CH₃): A non-polar aliphatic group.[5]

-

The presence of the nitro group and the pyrrole nitrogen makes the molecule well-suited for normal-phase chromatography, where it can interact with a polar stationary phase.

1.2. The Principle of Normal-Phase Chromatography

This protocol utilizes normal-phase column chromatography, a technique that separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[6][7]

-

Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used. Its surface is rich in hydroxyl (-OH) groups, which act as sites for interaction.[8]

-

Mobile Phase (Eluent): A non-polar solvent system is used to carry the sample through the column.

-

Mechanism of Separation: Components of the crude mixture are introduced at the top of the column. As the mobile phase flows through, a continuous equilibrium is established for each component between being adsorbed to the silica gel and dissolved in the eluent.[7] More polar compounds, like our target molecule, will adsorb more strongly to the silica gel and thus travel down the column more slowly. Less polar impurities will spend more time in the mobile phase and elute faster.[9] By carefully selecting the mobile phase, a clean separation can be achieved.

Method Development: Optimizing Separation with Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, it is imperative to develop and optimize the mobile phase composition using Thin-Layer Chromatography (TLC).[7][10] TLC is a rapid, small-scale version of column chromatography that predicts the separation efficiency of different solvent systems.[11]

2.1. Objective: Achieving Optimal Retention Factor (Rf)

The goal is to find a solvent system that provides a Retention Factor (Rf) of approximately 0.30 - 0.35 for the target compound, 1-methyl-2-(2-nitrophenyl)-1H-pyrrole. This Rf value typically ensures that the compound elutes from the column in a reasonable volume without being too close to highly polar or non-polar impurities.[6]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

2.2. Step-by-Step TLC Protocol

-

Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a ~1% solution.

-

Spot the Plate: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate (marked lightly in pencil ~1 cm from the bottom).

-

Prepare the Elution Chamber: Pour a small amount (~0.5 cm depth) of the chosen mobile phase into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which prevents solvent evaporation from the plate surface and ensures better separation.[8]

-

Develop the Plate: Place the spotted TLC plate vertically into the chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate via capillary action.[11]

-

Visualize: Once the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under UV light (254 nm). If necessary, use a chemical stain like potassium permanganate to visualize compounds that are not UV-active.[12]

-

Analyze and Iterate: Calculate the Rf value for the spot corresponding to the product. Adjust the polarity of the mobile phase and repeat the process until the target Rf is achieved.

2.3. Selecting the Mobile Phase

A systematic approach involves starting with a low-polarity solvent and gradually increasing the proportion of a more polar solvent. Hexane/Ethyl Acetate is a standard and effective solvent system for compounds of this nature.[13]

| Trial | Mobile Phase (Hexane : Ethyl Acetate) | Observed Product Rf | Analysis & Next Step |

| 1 | 95 : 5 | 0.10 | Too low. Compound is too strongly adsorbed. Increase mobile phase polarity. |

| 2 | 90 : 10 | 0.21 | Getting closer. Further increase in polarity is needed. |

| 3 | 85 : 15 | 0.32 | Optimal. Good separation from baseline and solvent front. This system will be used for the column. |

| 4 | 80 : 20 | 0.45 | Too high. Compound moves too quickly, risking co-elution with less polar impurities. |

Detailed Protocol for Column Chromatography Purification

This protocol assumes a standard glass column with a stopcock, suitable for gravity or flash chromatography.

3.1. Materials and Reagents

-

Stationary Phase: Silica gel (standard, 60 Å, 230-400 mesh for flash chromatography).

-

Mobile Phase: Hexane and Ethyl Acetate (HPLC grade).

-

Crude Product: 1-methyl-2-(2-nitrophenyl)-1H-pyrrole mixture.

-

Apparatus: Chromatography column, stand with clamps, cotton or glass wool, sand (optional), collection vessels (test tubes or flasks), rotary evaporator.

3.2. Column Preparation (Slurry Packing Method)

The slurry packing technique is superior as it minimizes the chances of trapping air bubbles and ensures a homogeneously packed column, which is critical for a good separation.[14]

-

Setup: Secure the column vertically in a clamp. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom to support the packing. A thin layer of sand can be added on top of the wool plug.

-

Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 25-50 g of silica per 1 g of crude mixture). Add the less polar solvent (hexane) and stir to create a consistent, pourable slurry.

-

Pack the Column: Pour the slurry into the column in one continuous motion. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to encourage even settling of the silica gel.

-

Equilibrate: Once all the silica has settled, do not allow the top of the silica bed to run dry.[14] Add the pre-determined mobile phase (85:15 Hexane:Ethyl Acetate) and run it through the column until the packed bed is stable and equilibrated. The solvent level should always be kept above the silica surface.

3.3. Sample Preparation and Loading

-

Dissolve the Sample: Dissolve the crude product in the minimum amount of a suitable solvent, ideally the mobile phase itself or a slightly more polar solvent like dichloromethane, to ensure it is fully dissolved.

-

Dry Loading (Recommended): In a separate flask, add a small amount of silica gel to the dissolved sample. Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

-

Load the Column: Carefully add the dry-loaded sample as a thin, even layer on top of the packed silica bed. Gently add a thin protective layer of sand on top of the sample layer.

-

Wet Loading (Alternative): If dry loading is not feasible, carefully add the concentrated sample solution dropwise directly onto the top of the silica bed using a pipette, taking care not to disturb the surface.

3.4. Elution and Fraction Collection

-

Begin Elution: Carefully add the mobile phase (85:15 Hexane:Ethyl Acetate) to the column.

-

Apply Pressure (Flash Chromatography): If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., 2 inches/minute). For gravity chromatography, simply open the stopcock.

-

Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes or flasks. The volume of each fraction should be consistent (e.g., 10-20 mL).

-

Monitor Elution: As the separation progresses, different compounds will elute from the column. The yellow color of the nitrophenyl group can serve as a visual guide.

3.5. Workflow Visualization

Caption: Workflow for the purification of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole.

Post-Chromatography Analysis and Product Isolation

4.1. Fraction Analysis

The purity of the contents in each collected fraction must be determined.

-

Spot every few fractions (e.g., every second or third tube) onto a single TLC plate.

-

Include a spot of the original crude mixture as a reference.

-

Develop and visualize the TLC plate as described in Section 2.

-

Identify the fractions that contain only the spot corresponding to the pure product. These fractions will have identical Rf values.

4.2. Combining Fractions and Solvent Removal

-

Pool all fractions identified as pure into a single, clean round-bottom flask.

-

Remove the mobile phase using a rotary evaporator under reduced pressure.[14]

-

The resulting solid or oil is the purified 1-methyl-2-(2-nitrophenyl)-1H-pyrrole.

Assessment of Final Purity

After isolation, the purity of the final compound should be verified using one or more analytical techniques.[15]

-

Melting Point: A sharp melting point that matches the literature value indicates high purity. Impurities typically cause the melting point to be depressed and broaden the range.

-

NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of any remaining impurities.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. For this compound, a reversed-phase C18 or a Phenyl-Hexyl column could be effective.[15]

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Solution(s) |

| Poor Separation (Overlapping Bands) | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. A less polar system will increase separation between polar compounds. |

| Column was overloaded with crude sample. | Use a larger column or reduce the amount of sample loaded (maintain a 1:25 to 1:50 sample-to-silica ratio). | |

| Cracked or Channeled Silica Bed | The column ran dry at some point. | Always keep the solvent level above the top of the silica bed. |

| Packing was not uniform. | Ensure a well-mixed slurry and gentle, consistent tapping during packing. | |

| Streaking or Tailing of Spots on TLC | Sample is too acidic or basic for silica. | Add a small amount (~1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. |

| Sample is not fully soluble in the mobile phase. | Ensure the sample is fully dissolved before loading. | |

| Compound Won't Elute from Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 85:15 to 80:20 Hexane:EtOAc. |

References

-

Separation of Compounds Using Column Chromatography. Organic Chemistry Virtual Lab. Link

-

Column chromatography. Columbia University. Link

-

Solvent Systems for Flash Column Chromatography. University of Rochester. Link

-

What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate. Link

-

Column Chromatography. University of Colorado Boulder, Department of Chemistry. Link

-

Column Chromatography of Nitroanilines Lab Experiment. Studylib. Link

-

How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Link

-

Nitration of Phenol and Purification by Column Chromatography. CDN. Link

-

Separation of nitroaromatics by C-18 column. ResearchGate. Link

-

Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Link

-

1-(2-Nitrophenyl)pyrrole. PubChem, National Center for Biotechnology Information. Link

-

One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry. Link

-

1-methyl pyrrole, 96-54-8. The Good Scents Company. Link

-

Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. AWS. Link

-

Chromatographic Methods of Analysis. Link

-

Facile Synthesis of 2-Arylpyrroles from 4-Oxo-butanoic Acids and Their Use in the Preparation of Bis(pyrrolyl)methanes. ResearchGate. Link

-

A general method for the synthesis of 2-arylpyrroles. Semantic Scholar. Link

-

1-(4-METHYL-2-NITROPHENYL)-1H-PYRROLE - Safety Data Sheet. ChemicalBook. Link

-

CAS 305811-27-2 | 1-Methyl-2-(2-nitrophenyl)-1H-pyrrole. Hoffman Fine Chemicals. Link

-

Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. Link

-

Showing Compound 1-Methylpyrrole (FDB011113). FooDB. Link

-

The regioselective synthesis of aryl pyrroles. PubMed. Link

-

Intramolecular redox reaction for the synthesis of N-aryl pyrroles catalyzed by Lewis acids. Organic & Biomolecular Chemistry (RSC Publishing). Link

-

Thin Layer Chromatography. Link

-

Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Link

-

Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent. Link

-

Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions. The Royal Society of Chemistry. Link

-

KR20160079560A - pyrrole derivatives and its its preparation method. Google Patents. Link

-

Purification of Crude 1-(m-Nitro-phenyl)-2-nitro-propane. Benchchem. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. The regioselective synthesis of aryl pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Showing Compound 1-Methylpyrrole (FDB011113) - FooDB [foodb.ca]

- 6. columbia.edu [columbia.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. iitg.ac.in [iitg.ac.in]

- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 10. researchgate.net [researchgate.net]

- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 12. rsc.org [rsc.org]

- 13. Chromatography [chem.rochester.edu]

- 14. Virtual Labs [oc-amrt.vlabs.ac.in]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Crystallization solvents for 1-methyl-2-(2-nitrophenyl)-1H-pyrrole

Application Note & Protocol Guide

Topic: Strategies for the Selection of Crystallization Solvents for 1-methyl-2-(2-nitrophenyl)-1H-pyrrole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

1-methyl-2-(2-nitrophenyl)-1H-pyrrole (C₁₁H₁₀N₂O₂) is a heterocyclic aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2][3] The presence of the reactive nitro group and the versatile pyrrole core makes it a valuable precursor for synthesizing more complex molecular architectures.[2] As with any high-value intermediate, achieving high purity is paramount to ensure the success and reproducibility of subsequent synthetic steps. Crystallization is the definitive method for purifying solid organic compounds, capable of removing impurities and yielding material with high crystalline order.

This guide provides a comprehensive framework for developing a robust crystallization protocol for 1-methyl-2-(2-nitrophenyl)-1H-pyrrole. Rather than presenting a single, rigid method, we will explore the underlying principles of solvent selection, provide a systematic protocol for screening candidate solvents, and detail optimized procedures for both single-solvent and mixed-solvent systems. This approach empowers the researcher to adapt the methodology based on empirical observations, ensuring a successful and efficient purification process.

Foundational Principles: A Rational Approach to Solvent Selection

The success of any crystallization hinges on the differential solubility of the target compound at varying temperatures. An ideal solvent for 1-methyl-2-(2-nitrophenyl)-1H-pyrrole should exhibit the following characteristics[4]:

-

High Solubilizing Power at Elevated Temperatures: The solvent must completely dissolve the compound near its boiling point to form a saturated solution.[5][6]

-

Low Solubilizing Power at Low Temperatures: As the solution cools, the compound's solubility should decrease sharply, forcing it out of solution to form crystals.[4]

-

Appropriate Volatility: The solvent should be volatile enough to be easily removed from the final crystals but not so volatile that it evaporates too quickly during hot filtration, causing premature crystallization.

-

Inertness: The solvent must not react with the compound.[4]

-

Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).[4]

Molecular Profile of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole

The structure of the target molecule offers clues to its solubility. It contains:

-

A polar nitrophenyl group , which suggests solubility in polar solvents. Nitroaryl compounds are often soluble in alcoholic solvents.[7]

-

A largely non-polar 1-methyl-pyrrole moiety and a benzene ring, suggesting solubility in non-polar organic solvents.

This dual character indicates that solvents of intermediate polarity or, more likely, a mixed-solvent system (a "solvent pair") will be highly effective.[8] A solvent pair consists of two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[4]

Protocol: Systematic Solvent Screening

The first experimental step is to screen a range of candidate solvents to identify the most promising systems. This protocol uses a small amount of material to build a solubility profile.

Table 1: Candidate Solvents for Screening

| Solvent Class | Specific Solvent | Boiling Point (°C) | Polarity | Rationale |

| Alcohols | Ethanol | 78 | Polar Protic | Often effective for nitroaromatic compounds.[4][7] |

| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. | |

| Methanol | 65 | Polar Protic | Highly polar, may be too effective a solvent.[4] | |

| Ketones | Acetone | 56 | Polar Aprotic | Good general solvent for moderately polar compounds.[9] |

| Esters | Ethyl Acetate | 77 | Intermediate | Balances polar and non-polar characteristics. |

| Hydrocarbons | Toluene | 111 | Non-polar | May dissolve the non-polar portions of the molecule.[9] |

| Heptane/Hexane | ~69-98 | Non-polar | Likely to be a poor solvent; excellent candidate for an anti-solvent. | |

| Chlorinated | Dichloromethane | 40 | Intermediate | High volatility can be problematic but useful for screening. |

| Ethers | Tetrahydrofuran (THF) | 66 | Polar Aprotic | Good general solvent, often used in solvent pairs with hexanes.[9] |

Experimental Protocol for Solubility Screening

-

Preparation: Arrange a series of small test tubes, one for each candidate solvent.

-

Sample Addition: Add approximately 20-30 mg of crude 1-methyl-2-(2-nitrophenyl)-1H-pyrrole to each test tube.

-

Room Temperature Test: Add the first solvent dropwise (e.g., 0.5 mL) to the corresponding tube and agitate at room temperature.

-

Observation A: If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor. Note it as a potential primary solvent for a solvent-pair system.

-

Observation B: If the solid remains insoluble or sparingly soluble, proceed to the next step.

-

-

Hot Solvent Test: Gently heat the suspension in a water or sand bath to the solvent's boiling point.[5]

-

Observation C: If the solid dissolves completely, this is a promising candidate for single-solvent recrystallization. Allow it to cool slowly to room temperature and then in an ice bath to observe crystal formation.

-

Observation D: If the solid does not dissolve even when hot, the solvent is unsuitable .

-

Data Interpretation and Workflow

Based on the screening, you can classify each solvent and decide on a purification strategy.

Table 2: Hypothetical Solvent Screening Results

| Solvent | Solubility (Cold) | Solubility (Hot) | Classification & Next Step |

| Ethanol | Sparingly Soluble | Soluble | Excellent Candidate. Proceed with single-solvent protocol. |

| Isopropanol | Sparingly Soluble | Soluble | Good Candidate. Proceed with single-solvent protocol. |

| Methanol | Soluble | Soluble | Poor. Too soluble at room temperature. |

| Acetone | Soluble | Soluble | Poor. Too soluble at room temperature. |

| Ethyl Acetate | Moderately Soluble | Soluble | Good Candidate. May also be used in a solvent pair with hexane. |

| Toluene | Insoluble | Sparingly Soluble | Poor. Insufficient solubility when hot. |

| Heptane | Insoluble | Insoluble | Excellent Anti-Solvent. Use in a solvent pair. |

Visualization: Solvent Selection Logic

The decision-making process for selecting a solvent system can be visualized as follows:

Caption: Decision tree for evaluating a candidate crystallization solvent.

Optimized Recrystallization Protocol (Single Solvent)

This protocol is based on using a single, effective solvent identified from the screening (e.g., Ethanol).

-

Dissolution: Place the crude 1-methyl-2-(2-nitrophenyl)-1H-pyrrole (e.g., 1.0 g) into an Erlenmeyer flask. Add a boiling chip or magnetic stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid at the boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.[8]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel. Use a pre-heated funnel and receiving flask.

-

Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals and avoiding "oiling out," a common issue with nitroaromatic compounds.[4] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[6]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

-

Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any adhering mother liquor. Using cold solvent minimizes the loss of the desired product.[8]

-

Drying: Allow the crystals to air dry on the filter for a few minutes, then transfer them to a watch glass or drying dish to dry completely.

Optimized Recrystallization Protocol (Solvent-Pair)

This protocol is ideal if no single solvent is perfect. It uses a "solvent" (e.g., Ethyl Acetate) and an "anti-solvent" (e.g., Heptane).

-

Dissolution: Dissolve the crude compound in the minimum amount of the boiling "solvent" (Ethyl Acetate) in an Erlenmeyer flask.

-

Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (Heptane) dropwise until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[4][8]

-

Re-solubilization: Add a few drops of the hot "solvent" (Ethyl Acetate) until the solution becomes clear again.

-

Cooling & Crystallization: Cover the flask and cool slowly to room temperature, followed by an ice bath, as described in the single-solvent protocol.

-

Isolation, Washing & Drying: Collect, wash (with a cold mixture of the solvent pair or pure anti-solvent), and dry the crystals as previously described.

Visualization: General Recrystallization Workflow

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. air.unimi.it [air.unimi.it]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Reagents & Solvents [chem.rochester.edu]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to enhance the yield and purity of this important synthetic intermediate. The protocols and insights provided herein are grounded in established chemical principles and validated experimental practices.

Introduction to the Synthesis

The synthesis of 2-aryl-N-methylpyrroles, such as 1-methyl-2-(2-nitrophenyl)-1H-pyrrole, is a common objective in medicinal chemistry due to the prevalence of this scaffold in biologically active molecules. A robust and high-yielding synthetic route is therefore of significant interest. While several methods for the arylation of pyrroles exist, this guide will focus on a modern and versatile approach: the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a reliable method for the formation of the C-C bond between the 1-methylpyrrole core and the 2-nitrophenyl ring.

The general scheme for this synthesis involves the coupling of a 1-methylpyrrole-2-boronic acid derivative with a suitable 2-nitrophenyl halide.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole via Suzuki-Miyaura cross-coupling.

Question: My reaction shows low conversion of starting materials, resulting in a low yield of the desired product. What are the potential causes and how can I improve the conversion?

Answer:

Low conversion in a Suzuki-Miyaura coupling can stem from several factors related to the catalyst, reagents, or reaction conditions.

-

Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by:

-

Oxidation: The active Pd(0) species is susceptible to oxidation. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

-

Improper Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For this specific transformation, bulky and electron-rich phosphine ligands are often effective.

-

Catalyst Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons. Ensure high purity of all reagents.

-

-

Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical step.

-

Inappropriate Base: The choice and amount of base are crucial. The base activates the boronic acid to form a more nucleophilic boronate species. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate.

-

Hydrolysis of Boronic Acid: Boronic acids can be prone to hydrolysis, especially at elevated temperatures, leading to the formation of inactive boronic anhydrides (boroxines). Using a boronate ester (e.g., a pinacol ester) can sometimes mitigate this issue.

-

-

Suboptimal Reaction Conditions:

-

Temperature: The reaction temperature needs to be high enough to drive the catalytic cycle but not so high as to cause decomposition of the starting materials, product, or catalyst.

-

Solvent: A suitable solvent or solvent mixture is necessary to solubilize all reactants and facilitate the reaction. Common solvent systems for Suzuki couplings include toluene/water, dioxane/water, or DMF.

-

Troubleshooting Workflow:

The Pyrrole Protocol: Mastering Arylation Without Polymerization

Ticket #: PYR-ARYL-001 Status: Open Priority: Critical Department: Advanced Synthesis Support

Executive Summary

Pyrrole is a "pi-excessive" heterocycle, meaning its electron density is higher than benzene. While this makes it highly reactive toward electrophilic aromatic substitution (EAS), it creates a paradox: the same reactivity that facilitates arylation also facilitates rapid, irreversible polymerization (forming "pyrrole red" or polypyrrole) in the presence of oxidants or trace acids.

This guide moves beyond basic textbook advice. We focus on Concerted Metalation-Deprotonation (CMD) mechanisms and specific ligand environments that allow you to arylate pyrrole while bypassing the high-energy intermediates that lead to polymerization.

Part 1: The Root Cause (Mechanism of Failure)

To prevent polymerization, you must understand its trigger. Polymerization is not random; it is a specific cascade initiated by protonation or single-electron oxidation.

The "Acid Trap": During standard cross-coupling (e.g., Suzuki or Stille), the generation of HX (acid) byproducts is fatal for pyrrole.

-

Protonation: Pyrrole is protonated at the C3 position (kinetically favored) or C2, breaking aromaticity.

-

Electrophilic Attack: The resulting cation is a potent electrophile that attacks a neutral pyrrole molecule.

-

Chain Reaction: This forms a dimer (bipyrrole) which has a lower oxidation potential than the monomer, accelerating the reaction into a runaway polymerization event.

Visualizing the Divergent Pathways The following diagram illustrates the critical "Fork in the Road" between successful arylation and polymerization.

Caption: Figure 1. The "Acid Trap" vs. The CMD Pathway. Polymerization is triggered by free protons. Successful arylation utilizes simultaneous metalation and deprotonation to avoid cationic intermediates.

Part 2: Strategic Solutions

Strategy A: Direct Arylation via CMD (The "Proton Shuttle")

Best for: Free (NH) pyrroles or when atom economy is priority.

The most effective way to prevent polymerization during C-H activation is to ensure a free proton never exists . This is achieved using the Concerted Metalation-Deprotonation (CMD) mechanism.

-

The Concept: Use a carboxylate ligand (e.g., Pivalate, Acetate) or a carbonate base. The ligand acts as a "proton shuttle," grabbing the proton from the pyrrole C-H bond at the exact same moment the metal (Pd or Rh) forms the C-M bond.

-

Why it works: The proton is transferred directly to the base, forming a neutral molecule (e.g., PivOH) immediately. No cationic species is generated, shutting down the polymerization pathway.

Strategy B: Steric & Electronic Shielding (Protection)

Best for: Controlling Regioselectivity (C2 vs C3).

If direct arylation fails, protecting groups are the fallback. However, the type of protection matters.

| Protecting Group | Electronic Effect | Steric Effect | Resulting Selectivity | Stability Risk |

| TIPS (Triisopropylsilyl) | Neutral | High (Bulky) | C3-Selective | High (Stable to base) |

| Boc (tert-Butyloxycarbonyl) | EWG (Deactivating) | Moderate | C2-Selective | Low (Acid labile - risk of deprotection & polymerization) |

| SEM (2-(Trimethylsilyl)ethoxymethyl) | Neutral | Moderate | C2-Selective | High |

| Tosyl (Ts) | Strong EWG | Low | C2-Selective | High (Hard to remove) |

Part 3: Validated Experimental Protocols

Protocol 1: C2-Selective Arylation of Free Pyrrole (Pd-Catalyzed)

Based on Stuart & Fagnou (2007) / Sanford Conditions

Objective: Arylate C2 position without protecting groups. Mechanism: Pd(II)/Pd(0) cycle utilizing CMD with pivalic acid as a proton shuttle.

Reagents:

-

Pyrrole (1.0 equiv) - Must be freshly distilled.

-

K₂CO₃ (2.0 equiv) or Ag₂CO₃ (for difficult substrates)

-

Pivalic Acid (30 mol%) - Crucial Additive

-

Solvent: DMA (Dimethylacetamide) - Anhydrous

Step-by-Step:

-

Preparation: In a glovebox or under Ar flow, combine Pd(OAc)₂, K₂CO₃, and Pivalic Acid in a reaction vial.

-

Solvation: Add DMA. Note: DMA is preferred over DMF due to higher thermal stability and better solubility of carbonate bases.

-

Substrate Addition: Add the Aryl Iodide and Pyrrole.

-

Reaction: Seal and heat to 100–120 °C.

-

Why this temp? High enough to overcome the activation energy of C-H cleavage, but controlled to prevent thermal decomposition.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water (to remove DMA) and brine.

-

Critical: Do not wash with 1M HCl. Use saturated NH₄Cl if neutralization is needed. Acidic workup triggers polymerization of the product.

-

Protocol 2: C3-Selective Arylation (Bulky Group Strategy)

Based on Gaunt / Hartwig methodologies

Objective: Force arylation to the beta (C3) position. Logic: The TIPS group blocks the alpha (C2) positions sterically.

Reagents:

-

N-TIPS Pyrrole

-

Aryl Bromide

-

Pd(PPh₃)₄ (5 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: Toluene/Water (biphasic) or Dioxane.

Step-by-Step:

-

Protection: Silylate pyrrole with TIPS-Cl and NaH in THF. Verify >98% conversion; residual free pyrrole will polymerize or react at C2.

-

Coupling: Mix N-TIPS pyrrole, Aryl Bromide, Catalyst, and Base under inert atmosphere.

-

Heat: Reflux (approx. 100°C) for 12-24h.

-

Deprotection (Post-Reaction): Use TBAF (Tetra-n-butylammonium fluoride).

-

Warning: Deprotect only after purification of the arylated product to avoid handling unstable intermediates.

-

Part 4: Troubleshooting & FAQ

Q1: My reaction mixture turned into a black tar within 30 minutes. What happened? A: You likely have trace acid or dissolved oxygen.

-

Fix 1: Did you distill the pyrrole? Commercial pyrrole contains stabilizers and oligomers. Distill it and store it at -20°C under N₂.

-

Fix 2: Check your aryl halide. If it hydrolyzes to release HX (common with iodides stored in light), it catalyzes polymerization. Add a "proton sponge" or excess inorganic base (K₂CO₃) before adding the pyrrole.

Q2: I am using N-Boc pyrrole, but I'm losing the Boc group and getting low yields. A: Thermal deprotection.

-

Boc groups are thermally unstable >100°C in polar solvents. Switch to N-Tosyl (if EWG is needed) or N-SEM (if stability is needed). If you must use Boc, lower the temperature to 80°C and use a more active catalyst (e.g., Pd-XPhos) to compensate for the rate loss.

Q3: Why am I getting a mixture of C2 and C3 arylation? A: This is a "CMD vs. Electrophilic" competition.

-

Diagnosis: If using free pyrrole, C2 is favored by CMD. If you see C3, your reaction might be proceeding via an electrophilic palladation pathway (often caused by cationic Pd species).

-

Solution: Ensure your reaction medium is strictly neutral/basic. Add 30 mol% Pivalic acid (PivOH). The Pivalate anion ensures the reaction stays in the CMD cycle, which is highly C2-selective for free pyrroles.

Part 5: Decision Matrix (Workflow)

Use this logic flow to select your experimental conditions.

Caption: Figure 2. Experimental Design Matrix for Pyrrole Arylation.

References

-

Stuart, D. R., & Fagnou, K. (2007). The catalytic cross-coupling of unactivated arenes. Science, 316(5828), 1172-1175.

-

Wang, X., Lane, B. S., & Sames, D. (2005). Direct C-arylation of free (NH)-indoles and pyrroles catalyzed by Ar-Rh(III) complexes assembled in situ.[1][4] Journal of the American Chemical Society, 127(14), 4996-4997.[4]

-

Beck, E. M., Grimster, N. P., Hatley, R., & Gaunt, M. J. (2006). Cu(II)-catalyzed C3-selective C-H bond functionalization of indoles and pyrroles. Journal of the American Chemical Society, 128(8), 2528-2529.

-

Sadighi, J. P., Harris, M. C., & Buchwald, S. L. (1998). Palladium-catalyzed synthesis of N-aryl pyrroles. Tetrahedron Letters, 39(30), 5327-5330.

- Gribble, G. W. (2002). Pyrrole Chemistry: The Acid-Catalyzed Polymerization. Heterocyclic Chemistry, 5th Ed. (General Reference for Mechanism).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct C-arylation of free (NH)-indoles and pyrroles catalyzed by Ar-Rh(III) complexes assembled in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Solubilization Protocols for 1-methyl-2-(2-nitrophenyl)-1H-pyrrole

Executive Summary & Diagnostic Triage

The Problem: Users frequently report that 1-methyl-2-(2-nitrophenyl)-1H-pyrrole "crashes out" (precipitates) upon dilution into aqueous buffers, even after successful dissolution in DMSO.

The Science: This molecule presents a classic "Brick Dust" profile.

-

High Lipophilicity: The N-methyl pyrrole core is hydrophobic (LogP ~1.2 for the core, increasing to >2.5 with the nitrophenyl substituent).

-

High Lattice Energy: The planar nitro-aromatic system facilitates strong

stacking in the crystal lattice, requiring significant energy to break apart. -

Non-Ionizable: Unlike many drugs, this compound lacks acidic or basic groups usable for pH manipulation in the physiological range (pH 2–10). The pyrrole nitrogen is methylated (non-basic), and the nitro group is neutral.

Immediate Action:

-

STOP attempting to dissolve directly in water or saline.

-

STOP attempting to solubilize by adjusting pH (adding HCl or NaOH will only degrade the compound, not dissolve it).

-

START with the Cosolvent or Cyclodextrin protocols below.

Solubilization Decision Matrix

Use the following logic flow to select the correct protocol for your specific application.

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on biological tolerance and experimental needs.

Protocol A: The "Golden Triangle" Cosolvent Method

Best for: Robust cell lines (HeLa, HEK293), enzymatic assays, and analytical standards.

Mechanism: This method uses DMSO to break the crystal lattice and a secondary cosolvent (PEG400) to bridge the polarity gap between DMSO and water, preventing immediate precipitation (the "solvent shift" effect).

Reagents

-